molecular formula C8H6ClF3N2O2 B2848121 2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate CAS No. 1869660-29-6

2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate

Cat. No. B2848121
CAS RN: 1869660-29-6
M. Wt: 254.59
InChI Key: ISRMBSQLIBUNLI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate is a chemical compound . It is also known as Carbamic acid, N-(4-chloro-2-pyridinyl)-, 2,2,2-trifluoroethyl ester .


Molecular Structure Analysis

The molecular formula of 2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate is C8H6ClF3N2O2 . The InChI code is 1S/C8H6ClF3N2O2/c9-5-1-2-6 (13-3-5)14-7 (15)16-4-8 (10,11)12/h1-3H,4H2, (H,13,14,15) .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate:

Pharmaceutical Research

2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate: is studied for its potential as a pharmacological agent. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers explore its efficacy in treating conditions such as inflammation, bacterial infections, and neurological disorders .

Agricultural Chemistry

In agricultural chemistry, this compound is investigated for its potential use as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests and weeds makes it a valuable candidate for developing new agrochemicals. Studies focus on its effectiveness, environmental impact, and safety for non-target organisms .

Material Science

The compound’s unique properties, such as its stability and reactivity, make it useful in material science. Researchers explore its applications in creating advanced materials, including polymers and coatings. These materials can have enhanced properties like increased durability, resistance to chemicals, and improved performance under extreme conditions .

Environmental Science

Environmental scientists study 2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate for its potential role in pollution control and remediation. Its chemical properties allow it to break down or neutralize harmful pollutants, making it a candidate for cleaning up contaminated environments. Research focuses on its effectiveness in various settings and its long-term environmental impact .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent or standard for various analytical techniques. Its well-defined chemical properties make it suitable for calibrating instruments and validating methods. Researchers develop protocols for its use in high-precision measurements and quality control processes.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline.

Mode of Action

Based on its structural similarity to known inhibitors of collagen prolyl-4-hydroxylase, it may bind to the active site of the enzyme, preventing it from catalyzing the hydroxylation of proline residues in collagen .

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase can affect the collagen biosynthesis pathway. This enzyme is responsible for the hydroxylation of proline residues in the X position of the Gly-X-Y repeat in the collagen triple helix. Inhibition of this enzyme can lead to the production of collagen with reduced thermal stability and altered fibrillogenesis .

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by 2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate could lead to alterations in collagen structure and function. This could potentially affect various biological processes, including tissue repair, fibrosis, and tumor progression .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O2/c9-5-1-2-13-6(3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRMBSQLIBUNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate

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